2-Fluoro-3-phenylpyridine
Description
2-Fluoro-3-phenylpyridine (C₁₁H₈FN) is a fluorinated pyridine derivative featuring a fluorine atom at the 2-position and a phenyl group at the 3-position of the pyridine ring. This compound belongs to a class of heterocyclic aromatic molecules widely studied for their applications in pharmaceuticals, agrochemicals, and materials science . Synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the phenyl group, followed by fluorination at the desired position .
Properties
IUPAC Name |
2-fluoro-3-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN/c12-11-10(7-4-8-13-11)9-5-2-1-3-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVOLINPRQFGOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376445 | |
| Record name | 2-fluoro-3-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361147-22-0 | |
| Record name | 2-fluoro-3-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-phenylpyridine typically involves the fluorination of 3-phenylpyridine. One common method is the reaction of 3-phenylpyridine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and reduced production costs.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-phenylpyridine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluorine atom on the pyridine ring makes it less reactive towards electrophilic aromatic substitution compared to non-fluorinated pyridines.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Cross-Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid under elevated temperatures.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products:
Electrophilic Aromatic Substitution: Substituted phenylpyridines.
Nucleophilic Substitution: Substituted pyridines with nucleophiles replacing the fluorine atom.
Cross-Coupling Reactions: Biaryl compounds with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
2-Fluoro-3-phenylpyridine is utilized as a critical building block in the synthesis of various pharmaceuticals. Its structural properties facilitate the development of compounds with potential anti-cancer and anti-inflammatory activities. For instance, fluorinated compounds often exhibit enhanced biological activity due to improved binding affinities and metabolic stability.
Case Study: Anti-Cancer Agents
Research has demonstrated that derivatives of this compound can inhibit specific cancer cell lines. A study reported the synthesis of a series of fluorinated pyridines that showed promising activity against breast cancer cells, highlighting the importance of this compound in drug discovery.
Materials Science
Organic Electronics
The compound plays a vital role in the design of organic electronic materials, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties contribute to improved efficiency and stability in these applications.
| Property | Value |
|---|---|
| HOMO-LUMO Gap | 2.5 eV |
| Electron Mobility | 10^-4 cm^2/Vs |
| Photoluminescence Yield | 20% |
Case Study: OLED Performance
In studies focused on OLED technology, this compound derivatives have been incorporated into device architectures, resulting in enhanced light emission and operational stability compared to non-fluorinated counterparts .
Chemical Biology
Biochemical Probes
This compound serves as a valuable probe in chemical biology for studying biological processes involving fluorinated compounds. Its ability to interact with various enzymes, particularly cytochrome P450 enzymes, allows researchers to explore metabolic pathways and drug interactions.
Case Study: Cytochrome P450 Interaction
A detailed investigation into the interaction of this compound with cytochrome P450 enzymes revealed its potential to modulate metabolic reactions, impacting the pharmacokinetics of drugs metabolized by these enzymes .
Agricultural Chemistry
Agrochemical Development
In agricultural chemistry, this compound is employed in synthesizing agrochemicals with improved efficacy and environmental profiles. Its electron-withdrawing properties enhance the herbicidal activity of certain formulations.
| Application | Efficacy | Environmental Impact |
|---|---|---|
| Herbicides | High | Low |
| Insecticides | Moderate | Moderate |
Case Study: Herbicidal Activity
Research has shown that phenylpyridine derivatives exhibit superior herbicidal activity compared to their non-fluorinated analogs. Field trials demonstrated significant weed control with reduced application rates, suggesting that this compound can lead to more sustainable agricultural practices .
Mechanism of Action
The mechanism of action of 2-Fluoro-3-phenylpyridine depends on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance the binding affinity and selectivity of the compound towards its target, leading to improved therapeutic effects. The phenyl group contributes to the compound’s hydrophobic interactions, further stabilizing the binding to the target.
Comparison with Similar Compounds
Structural and Physical Properties
Fluoropyridine derivatives exhibit diverse properties based on substituent type, position, and electronic effects. Below is a comparative analysis of 2-Fluoro-3-phenylpyridine with structurally related compounds:
*Estimated based on trifluoromethyl-substituted analogs. †Data from hydrazine derivatives in .
Key Observations :
- Molecular Weight : this compound (173.1 g/mol) is lighter than halogen-rich analogs (e.g., 2-Fluoro-3,5-dichloropyridine, 181.9 g/mol), which may improve solubility in organic solvents .
- Melting Points : Bulky substituents (e.g., trifluoromethyl, hydrazine) elevate melting points due to increased intermolecular forces. The phenyl group in this compound likely reduces crystallinity compared to chlorinated derivatives .
Chemical Reactivity and Electronic Effects
- Electrophilic Substitution : The 2-fluoro group deactivates the pyridine ring, directing electrophilic attacks to the 4- and 6-positions. In contrast, 3-phenylpyridine (without fluorine) allows substitution at the 2- and 4-positions .
- Electron-Withdrawing vs. Donor Groups: Compared to 3-methylpyridine derivatives (electron-donating), this compound’s fluorine reduces electron density, slowing nucleophilic reactions but enhancing stability under oxidative conditions .
Biological Activity
2-Fluoro-3-phenylpyridine (CHFN) is a fluorinated aromatic heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The presence of a fluorine atom in this compound significantly influences its chemical behavior. The fluorine atom acts as a strong electron-withdrawing group, enhancing the compound's binding affinity to various biological targets. The structural formula is represented as follows:
Interaction with Enzymes
This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics and endogenous compounds. This interaction can lead to altered drug metabolism, impacting pharmacokinetics and therapeutic efficacy. The compound's ability to modulate enzyme activity may be leveraged in drug design to enhance therapeutic outcomes or reduce side effects .
Cellular Effects
In cellular models, this compound influences various signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway. This pathway is essential for regulating cell proliferation, differentiation, and apoptosis. Studies indicate that the compound can induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound is influenced by its structural characteristics. The introduction of fluorine can enhance lipophilicity, affecting absorption and distribution within biological systems. The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites that may retain or alter biological activity .
Toxicity Studies
Research indicates that the biological effects of this compound are dose-dependent. At low concentrations, it exhibits minimal toxicity and can promote beneficial cellular functions. However, at higher doses, it may induce adverse effects such as hepatotoxicity and neurotoxicity in animal models. Understanding these dose-response relationships is crucial for assessing safety in potential therapeutic applications .
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, it has been shown to inhibit proliferation in L1210 mouse leukemia cells with IC(50) values in the nanomolar range. The mechanism involves intracellular release of active metabolites that interfere with cellular processes essential for cancer cell survival .
| Cell Line | IC(50) (nM) | Mechanism of Action |
|---|---|---|
| L1210 Mouse Leukemia | <50 | Inhibition of cell proliferation |
| A549 Lung Cancer | 15 | Induction of apoptosis via MAPK pathway |
Animal Model Studies
In vivo studies have demonstrated that this compound can effectively reduce tumor growth in xenograft models. The compound's ability to modulate immune responses and inhibit angiogenesis contributes to its antitumor effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
